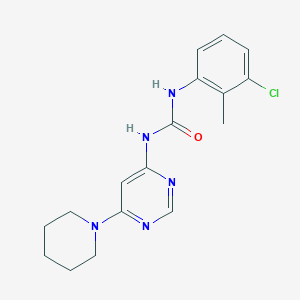

1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c1-12-13(18)6-5-7-14(12)21-17(24)22-15-10-16(20-11-19-15)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMAOVYZOIUIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds have garnered attention in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H23ClN4O |

| Molecular Weight | 364.87 g/mol |

| InChI Key | InChI=1S/C19H23ClN4O/c1-14-16(20)6-5-7-17(14)23-19(25)22-13-15-8-9-21-18(12-15)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,13H2,1H3,(H2,22,23,25) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperidine and pyrimidine moieties enhances its binding affinity to these targets, potentially modulating various biological pathways.

Antibacterial Activity

Research indicates that similar urea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with structural similarities to this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, derivatives of urea compounds have shown antifungal activity. The MIC values for antifungal effects against Candida albicans and other fungal strains vary significantly but indicate promising potential for therapeutic applications .

Case Studies

A notable study investigated the antibacterial efficacy of a related compound with a piperidine structure. It showed effective inhibition against multiple bacterial strains with MIC values ranging from 4.69 to 22.9 µM for Bacillus subtilis and E. coli . This suggests that the incorporation of specific substituents on the piperidine ring can enhance biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications in the chemical structure significantly influence biological activity. For example, the introduction of halogen substituents on the phenyl ring has been associated with increased antibacterial efficacy .

Comparative Analysis

When compared to other urea derivatives:

| Compound | Biological Activity | MIC Values |

|---|---|---|

| Urea Derivative A | Antibacterial | 0.0039 mg/mL |

| Urea Derivative B | Antifungal | 16.69 µM |

| This compound | Antibacterial & Antifungal | TBD |

This comparison highlights the unique position of this compound within its class.

Comparison with Similar Compounds

SR Series LIMK Inhibitors

- SR10847: 1-(2-Aminoethyl)-1-(4-chlorophenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea

- SR10905: 1-(2-Aminoethyl)-1-(4-chlorophenyl)-3-(2-fluoro-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea Key Differences: The target compound lacks the 2-aminoethyl group and pyrrolopyrimidine core but shares a urea linker and halogenated aryl group. Activity: SR10905 exhibits an IC50 of 15 nM in LIMK1 assays, outperforming SR10847 (21 nM) due to the 2-fluoro substitution enhancing binding .

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (RN: 933253-86-2)

- Key Differences : This analog has a pyrrolidinyl group at the pyrimidine’s 6-position and a 3-chlorophenyl group (lacking the 2-methyl substituent).

Analogues with Heterocyclic Variations

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

- Key Differences : Replaces the pyrimidine core with an imidazopyridine ring.

- Crystal Structure : The urea adopts a planar conformation, with the imidazopyridine and chlorophenyl groups forming dihedral angles of 47.3° and 77.8°, respectively . This contrasts with pyrimidine-based analogs, where planarity may enhance kinase binding .

Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole Derivatives

- Compound 59 : 1-(3-Chlorophenyl)-3-(5-((6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea

Key Observations :

Substituent Effects :

- Electron-withdrawing groups (e.g., 3-chloro) enhance stability and binding affinity.

- Steric bulk (e.g., 2-methyl in the target compound) may improve selectivity by restricting conformational flexibility .

Heterocyclic Cores :

- Pyrimidine-based compounds (e.g., SR series) show superior LIMK inhibition compared to imidazopyridine or furopyrimidine derivatives .

Patent-Based Analogues

- N-Oxide of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (EP Patent ): Features a dichloro-dimethoxyphenyl group and ethylpiperazine substituent. The N-oxide modification enhances solubility but may reduce blood-brain barrier penetration compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing 1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling substituted phenyl isocyanates with pyrimidine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Catalysts : Bases such as triethylamine or DBU facilitate urea bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity. Monitor progress via TLC or HPLC .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm substituent positions and urea linkage integrity .

- IR : Detect characteristic urea C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds .

- HPLC-MS : Verify molecular weight and purity (>95%) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Docking studies : Predict binding affinity to targets like ATP-binding pockets using AutoDock or Schrödinger .

Advanced Research Questions

Q. How can structural ambiguities in the compound be resolved?

- Methodological Answer :

- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns in the urea moiety .

- Advanced NMR : 2D techniques (e.g., HSQC, NOESY) clarify proton-proton proximities in crowded aromatic regions .

Q. What strategies address contradictory data in target engagement studies?

- Methodological Answer :

- Orthogonal assays : Combine SPR (surface plasmon resonance) with thermal shift assays to validate binding .

- Cellular target profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects .

- Meta-analysis : Compare results across multiple cell lines and species to identify context-dependent activity .

Q. How is structure-activity relationship (SAR) optimized for enhanced potency?

- Methodological Answer :

- Substituent variation : Systematically modify the chloro-methylphenyl group and piperidine substituents to assess effects on logP and target affinity .

- Free-energy perturbation (FEP) : Computational modeling predicts binding energy changes from structural modifications .

Q. What advanced analytical methods validate compound stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH gradients (1–13), heat (40–60°C), and light to identify degradation products via LC-MS/MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage conditions .

Q. How can polypharmacology risks be minimized during lead optimization?

- Methodological Answer :

- Proteome-wide profiling : Employ affinity chromatography with immobilized compound to identify off-target interactions .

- Selectivity indices : Calculate IC50 ratios between primary and secondary targets to prioritize selective analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.